(2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound (2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is an acrylonitrile derivative featuring a thiazole core substituted with nitro and fluorophenyl groups. This article compares its structure, electronic properties, and substituent effects with closely related analogs to highlight key distinctions.
Properties
IUPAC Name |
(E)-3-(4-fluoro-3-nitroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FN5O4S/c19-15-5-4-13(7-17(15)24(27)28)21-9-12(8-20)18-22-16(10-29-18)11-2-1-3-14(6-11)23(25)26/h1-7,9-10,21H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGOOHPNXXUVQT-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.
The molecular formula of the compound is with a molecular weight of approximately 416.43 g/mol. The compound features a complex structure that includes a thiazole ring, nitrophenyl groups, and an enenitrile moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between suitable precursors. For example, the reaction of 4-fluoro-3-nitroaniline with thiazole derivatives forms the core structure of the compound. Detailed methodologies can be found in various research articles focusing on thiazole derivatives and their biological evaluations .
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, derivatives bearing nitro groups often enhance antimicrobial efficacy due to their ability to disrupt bacterial cell wall synthesis .
Anticancer Activity
Research indicates that compounds containing thiazole rings can exhibit potent anticancer activities. In vitro studies have shown that certain derivatives decrease cell viability in various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer) cells. The presence of electron-withdrawing groups like nitro and fluoro substituents on the phenyl rings is associated with increased cytotoxicity .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Methicillin-resistant S. aureus | < 10 | Effective against resistant strains |
| Anticancer | Caco-2 | 27.2 | Significant reduction in viability |
| Anticancer | A549 | 44.3 | Moderate activity observed |
| Antifungal | Candida strains | < 5 | Broad-spectrum activity |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can be significantly influenced by their structural features. Research has shown that:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups such as nitro or fluoro enhances the anticancer potency.
- Thiazole Ring Modifications : Variations in the thiazole ring structure can lead to changes in cytotoxicity and selectivity against different cancer cell lines .
For example, compounds with additional substitutions at specific positions on the thiazole ring demonstrate varying levels of activity against different cancer types, suggesting a targeted approach in drug design could yield more effective therapeutics .
Case Studies
Several case studies have highlighted the potential of thiazole derivatives as therapeutic agents:
- Antimicrobial Efficacy : A study demonstrated that a series of thiazole compounds showed significant inhibition against drug-resistant bacterial strains, suggesting their potential as novel antibiotics .
- Anticancer Mechanisms : In another study, a derivative with a similar structure was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism of action .
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Research indicates that derivatives of thiazole and related compounds exhibit significant anticancer properties. For instance, compounds containing thiazole moieties have been synthesized and tested against various cancer cell lines, demonstrating promising cytotoxic effects. In particular, compounds similar to (2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile have shown effectiveness against human glioblastoma and melanoma cells with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 23.30 ± 0.35 | |
| Compound B | WM793 (melanoma) | >1000 | |
| Compound C | MCF-7 (breast cancer) | 10–30 |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures to this compound have shown efficacy against various bacterial strains, including resistant strains such as MRSA. The structure–activity relationship (SAR) analyses suggest that electron-withdrawing groups enhance antibacterial activity .
Synthetic Methodologies
The synthesis of this compound can be achieved through several established methodologies. Common synthetic routes include:
- Knoevenagel Condensation : This reaction is often employed to form carbon-carbon double bonds in compounds like this one.
- Alkylation Reactions : These reactions facilitate the introduction of various substituents on the thiazole ring.
Case Studies
Case Study 1: Anticancer Screening
A study investigated a series of thiazole derivatives, including those structurally related to this compound, for their anticancer effects. The results indicated that specific substitutions on the phenyl and thiazole rings significantly enhanced cytotoxicity against breast cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole-based compounds. The derivatives were tested against a panel of bacterial pathogens, revealing that certain modifications led to improved activity against Gram-positive and Gram-negative bacteria, highlighting the importance of the nitro and fluoro substituents in enhancing efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis
The target compound contains two critical moieties:
- 4-(3-Nitrophenyl)-1,3-thiazol-2-yl group : A thiazole ring substituted with a meta-nitrophenyl group.
- 4-Fluoro-3-nitrophenylamino group: An aniline derivative with fluorine (para to amino) and nitro (meta to amino) substituents.
Comparisons with analogs focus on substituent positions, electronic effects, and steric influences (Table 1).
Table 1: Structural Comparison of Key Analogs
Electronic and Steric Effects
- Electron-Withdrawing vs. Analogs with methoxy or methyl groups (e.g., ) may exhibit reduced binding affinity due to electron-donating effects. The meta-nitro on the thiazol phenyl (target) introduces steric hindrance compared to para-nitro analogs (e.g., ), possibly affecting molecular packing or target interactions.
- Positional Isomerism: Fluorine in the para position (target) vs. The para-fluoro group may enhance membrane permeability due to increased lipophilicity . Meta-nitro on the aniline (target) vs. para-nitro () could influence resonance stabilization and charge distribution.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with condensation of substituted phenylamines and thiazole derivatives. Key steps include:
- Condensation : Use of aromatic aldehydes (e.g., 4-fluoro-3-nitrobenzaldehyde) with thiazole-containing amines under basic conditions (e.g., KOH/ethanol).
- Nitrile formation : Cyano group introduction via nucleophilic substitution or Knoevenagel condensation .
- Optimization : Adjust temperature (60–100°C), solvent (DMF or acetonitrile), and catalysts (e.g., piperidine for Knoevenagel reactions). Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Critical factors : Excess nitroaryl reagents improve yield (≥75%), while side reactions (e.g., over-nitration) are minimized by controlled stoichiometry .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR : Look for diagnostic signals:
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), enamine proton (δ ~6.5 ppm, J = 12 Hz for E-isomer).
- ¹³C NMR : Nitrile carbon (δ ~115 ppm), thiazole C-2 (δ ~160 ppm) .
- HRMS : Exact mass (C₁₉H₁₁F₂N₅O₄S) calculated: 467.05 Da; observed: 467.04 Da (Δ < 2 ppm) .
- XRD : Resolve stereochemistry; confirm E-configuration via C=C bond geometry .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Approach :
- Isotopic labeling : Use deuterated solvents (DMSO-d₆) to distinguish exchangeable protons (e.g., NH).
- 2D NMR : COSY and NOESY identify coupling networks; HSQC assigns quaternary carbons .
- DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian09/B3LYP/6-31G**) .
- Case study : A 2025 study resolved overlapping aromatic signals by synthesizing a deuterated analog, confirming regioselectivity of the nitro group .
Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?
- Methods :
- Molecular docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR). Key interactions:
- Nitro groups form H-bonds with Lys721 (ΔG ≈ -9.2 kcal/mol).
- Thiazole ring participates in π-π stacking with Phe699 .
- MD simulations : GROMACS assesses stability (RMSD < 2.0 Å over 100 ns) in aqueous/PBS buffers .
- Validation : Correlate docking scores with in vitro IC₅₀ data (e.g., kinase inhibition assays) .
Q. What experimental designs address low solubility in biological assays?
- Solutions :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug synthesis : Introduce PEGylated or phosphate esters to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
